Rp-GDP-alpha-S
Description
Overview of G-Protein-Coupled Receptor (GPCR) Signal Transduction Cascades
Guanine (B1146940) Nucleotide-Binding Protein (G-protein) signaling pathways are fundamental to cellular communication, translating a vast array of external stimuli into intracellular responses. abjournals.org At the heart of these pathways are G-Protein-Coupled Receptors (GPCRs), the largest and most diverse group of membrane receptors in eukaryotes. khanacademy.orgpressbooks.pub These receptors are characterized by their structure, which consists of a single polypeptide chain that traverses the plasma membrane seven times. libretexts.orgwikipedia.org This unique architecture creates an extracellular domain for ligand binding and an intracellular domain that interacts with G-proteins. libretexts.org
GPCRs respond to a wide variety of ligands, including hormones, neurotransmitters, light-sensitive compounds, odors, and pheromones. khanacademy.orgwikipedia.org The binding of a specific ligand (agonist) to the extracellular side of a GPCR induces a conformational change in the receptor. libretexts.orgwikipedia.org This change is transmitted to the intracellular side, enabling the receptor to interact with and activate a heterotrimeric G-protein, thereby initiating a cascade of downstream signaling events. wikipedia.orgjove.com These cascades are crucial for numerous physiological processes, from sensory perception and cell growth to hormonal regulation. embl.de The two principal signal transduction pathways involving GPCRs are the cyclic AMP (cAMP) pathway and the phosphatidylinositol pathway. wikipedia.org
The Canonical G-Protein Cycle: GTP Hydrolysis and Nucleotide Exchange Dynamics
The activation cycle of a G-protein is a tightly regulated process that functions as a molecular switch, cycling between an inactive 'off' state and an active 'on' state. wikipedia.orgsciencesnail.com This cycle is governed by the binding and hydrolysis of guanosine (B1672433) triphosphate (GTP). sciencesnail.com Heterotrimeric G-proteins, composed of alpha (α), beta (β), and gamma (γ) subunits, are the transducers that couple GPCR activation to intracellular responses. nih.govbiomolther.org The Gα subunit contains the binding site for guanine nucleotides (GDP and GTP) and possesses intrinsic GTPase activity, which is the ability to hydrolyze GTP to GDP. embl.denih.gov
The cycle begins with the inactive G-protein trimer bound to the inner surface of the cell membrane. wikipedia.org Upon GPCR activation, the receptor acts as a Guanine Nucleotide Exchange Factor (GEF), catalyzing the release of guanosine diphosphate (B83284) (GDP) from the Gα subunit and its replacement by GTP. wikipedia.orgacs.orgnih.gov This nucleotide exchange triggers the activation of the G-protein. The cycle is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process that can be accelerated by accessory proteins. sciencesnail.comresearchgate.net
In its basal, inactive state, the Gα subunit is bound to GDP and is complexed with the Gβγ dimer, forming a stable heterotrimer. biomolther.orgnih.govnih.gov This inactive complex may be associated with its corresponding GPCR at the plasma membrane before a ligand binds. wikipedia.orgwikipedia.org The GDP molecule is securely held in a binding pocket situated between two domains of the Gα subunit: the Ras-like (Ras) domain and the α-helical (AH) domain. biomolther.orgnih.gov This conformation renders the G-protein signaling-incompetent. researchgate.net The Gβγ dimer plays a role in stabilizing the GDP-bound state of the Gα subunit and preventing spontaneous nucleotide exchange. sdbonline.org
The binding of an agonist to a GPCR triggers a conformational change in the receptor, which in turn allows it to act as a GEF for the associated G-protein. acs.orgnih.gov The activated receptor interacts with the Gα subunit, promoting the dissociation of GDP. wikipedia.orgbiomolther.org Due to the significantly higher intracellular concentration of GTP relative to GDP, a GTP molecule quickly binds to the now-empty nucleotide-binding pocket on the Gα subunit. wikipedia.org
The binding of GTP induces a second major conformational change in the Gα subunit, particularly in regions known as the switch I and II domains. nih.gov This change leads to the dissociation of the GTP-bound Gα subunit from both the Gβγ dimer and the receptor. wikipedia.orgwikipedia.org The now-liberated Gα-GTP and Gβγ subunits are the active signaling molecules that can interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. embl.denih.gov
The duration of the G-protein signal is controlled by the Gα subunit's intrinsic ability to function as a GTPase, hydrolyzing the bound GTP to GDP. sciencesnail.comahajournals.org This hydrolysis event returns the Gα subunit to its inactive, GDP-bound conformation. nih.gov Following hydrolysis, the Gα-GDP subunit has a high affinity for the Gβγ dimer and reassociates with it to reform the inactive heterotrimer, terminating the signal and making the complex available for another round of activation. biomolther.orgnih.govwikipedia.org
While this intrinsic GTPase activity is crucial for signal termination, it is often relatively slow. ahajournals.org To ensure rapid and precise control of signaling, cells employ a family of proteins known as Regulators of G-protein Signaling (RGS). wikipedia.org RGS proteins function as GTPase-Activating Proteins (GAPs), binding to the active Gα-GTP subunit and stabilizing its transition state for hydrolysis. wikipedia.org This action can accelerate the rate of GTP hydrolysis by up to 2000-fold, dramatically reducing the lifespan of the active G-protein and allowing for the rapid termination of the signal. ahajournals.orgwikipedia.org
Classification and Subfamilies of Heterotrimeric G-Protein Alpha Subunits (Gα)
The diversity of responses mediated by GPCRs is largely due to the variety of Gα subunits. These subunits are classified into four main families based on their amino acid sequence homology and their primary downstream signaling targets. embl.denih.gov Each family initiates a distinct signaling cascade within the cell.
| Gα Subfamily | Primary Effector | Signaling Outcome |
| Gαs | Stimulates Adenylyl Cyclase | Increases intracellular cyclic AMP (cAMP) levels. pressbooks.pubsdbonline.orgnih.gov |
| Gαi/o | Inhibits Adenylyl Cyclase | Decreases intracellular cAMP levels. pressbooks.pubnih.govwikipedia.org |
| Gαq/11 | Activates Phospholipase C-β (PLCβ) | Leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C. wikipedia.orgsdbonline.orgnih.gov |
| Gα12/13 | Activates RhoGEFs (Rho Guanine Nucleotide Exchange Factors) | Regulates the Rho GTPase signaling pathway, influencing the cytoskeleton, cell motility, and gene expression. nih.govumn.edu |
Significance of Nucleotide Analogues as Research Tools in G-Protein Biology
The study of the G-protein cycle has been greatly facilitated by the use of synthetic nucleotide analogues. These molecules are structurally similar to GDP and GTP but have modifications that alter their behavior, making them invaluable tools for dissecting the mechanisms of G-protein activation and inactivation. For instance, non-hydrolyzable GTP analogues, such as GTPγS, can lock G-proteins in a persistently active state, allowing researchers to study the downstream consequences of prolonged signaling without the complication of GTP hydrolysis. pnas.orgnih.gov
Conversely, GDP analogues are used to investigate the inactive state and to block G-protein activation. One such critical tool is Rp-GDP-alpha-S , a diastereomer of Guanosine 5'-O-(2-thiodiphosphate) (GDPβS). The sulfur atom substitution for an oxygen on the alpha-phosphate makes the molecule resistant to cleavage by kinases, thereby increasing its metabolic stability. This compound is used to competitively inhibit the exchange of GDP for GTP, effectively locking G-proteins in their inactive state. nih.gov By preventing receptor-mediated activation, this compound allows for the precise study of the requirements for signal initiation. It is particularly useful for characterizing GDP-responsive receptors and determining the stereospecificity of the nucleotide-binding pocket, helping to elucidate the intricate conformational changes that govern G-protein function.
Structure
2D Structure
Properties
Molecular Formula |
C10H12N5Na3O10P2S |
|---|---|
Molecular Weight |
525.21 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2S.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-,27?;;;/m1.../s1 |
InChI Key |
ZYSWHZWQQGMGSE-FJSSKNDDSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Rp Gdp Alpha S: a Molecular Probe for G Protein Conformational States
Nature of Rp-GDP-alpha-S as a Guanosine (B1672433) Diphosphate (B83284) (GDP) Analogue
This compound is a synthetic analogue of guanosine diphosphate (GDP), the molecule that, in its bound state, maintains heterotrimeric G-proteins in their inactive conformation. nih.govnih.gov The key modification in this compound is the substitution of a non-bridging oxygen atom on the α-phosphate with a sulfur atom. This process, known as phosphorothioate (B77711) substitution, creates a chiral center at the α-phosphorus, resulting in two distinct stereoisomers: the Rp and the Sp diastereomers. nih.govnih.gov
This substitution renders the molecule more resistant to enzymatic cleavage compared to standard GDP, enhancing its metabolic stability and making it a useful tool for studying GDP-binding proteins. biolog.de The resulting compound, specifically the Rp isomer, serves as a modulator of GDP binding proteins and is instrumental in characterizing GDP-responsive receptors and determining their stereospecificity. biolog.de
Table 1: Properties of this compound Analogue
| Property | Description | Reference(s) |
|---|---|---|
| Analogue Type | Guanosine Diphosphate (GDP) | biolog.descbt.comsigmaaldrich.com |
| Chemical Modification | Substitution of a non-bridging oxygen with sulfur on the α-phosphate. | nih.govnih.gov |
| Resulting Isomers | Rp and Sp diastereomers due to chirality at the α-phosphorus. | nih.govnih.gov |
| Key Feature | Increased metabolic stability compared to native GDP. | biolog.de |
| Primary Use | Molecular probe for studying G-protein conformational states and receptor stereospecificity. | biolog.de |
Stereochemical Basis of this compound Interaction with G-Proteins
The biological activity of phosphorothioate nucleotide analogues is highly dependent on the stereoconfiguration (Rp or Sp) at the modified phosphorus atom. In the context of G-proteins, the specific orientation of the sulfur atom dictates the nature and efficacy of the interaction with the Gα subunit's nucleotide-binding pocket.
Research has shown that different enzymes and proteins can exhibit strong preferences for one stereoisomer over the other. For instance, studies on the enzyme phosphoenolpyruvate (B93156) carboxykinase demonstrated that while both Rp and Sp isomers of guanosine 5'-O-(1-thiodiphosphate) (GDPαS) could act as substrates, there was a discernible preference for the Rp isomer. nih.gov This stereoselectivity arises from the precise geometric and electronic requirements of the protein's active site. The Gα subunit's binding pocket is exquisitely shaped to accommodate the guanine (B1146940) nucleotide, and the substitution of an oxygen atom with the larger sulfur atom, along with its specific spatial arrangement in the Rp configuration, critically influences the binding affinity and the resulting conformational state of the protein. nih.govbiolog.de
Molecular Mechanism of this compound Binding to Gα Subunits
Heterotrimeric G-proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state. nih.govwikipedia.org The Gα subunit possesses two major domains: a Ras-like domain that binds the guanine nucleotide and a helical domain. nih.govnih.gov The transition between states involves significant conformational changes in "switch" regions (Switch I, II, and III) of the Ras-like domain. nih.govnsf.govscirp.org In the inactive state, Gα is bound to GDP and complexed with the Gβγ dimer. nih.govnih.gov
This compound functions by binding to the nucleotide pocket of the Gα subunit and locking it in the inactive, GDP-bound conformation. nih.govcapes.gov.br This stabilization prevents the conformational changes required for activation. embl-heidelberg.de The presence of the sulfur atom in the Rp configuration creates a stable complex with the Gα subunit, effectively mimicking the GDP-bound state but with greater stability. biolog.denih.govcapes.gov.br This stabilized conformation is characterized by a high affinity for the Gβγ dimer, keeping the heterotrimer intact and preventing the dissociation necessary for downstream signaling. nih.govnih.gov
The activation of a G-protein is triggered by a G-protein-coupled receptor (GPCR) that has been stimulated by an agonist. The activated GPCR then acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit. nih.govmdpi.comnih.govbham.ac.uk This release is a critical step, as it allows the more abundant GTP to enter the nucleotide-binding pocket. bham.ac.uk
This compound acts as a potent inhibitor of this process. By binding tightly to the Gα subunit and stabilizing the inactive conformation, it effectively prevents the GEF-mediated dissociation of the nucleotide. nih.govcapes.gov.br The conformational state induced by this compound is not recognized effectively by the activated receptor (the GEF), thus blocking the nucleotide exchange cycle before it can begin. nih.govcapes.gov.br This inhibitory action on GEFs ensures that the G-protein remains locked in its "off" state, unable to be activated by upstream signals. nih.govmdpi.combiorxiv.org The GEF's mechanism involves inducing conformational changes in the switch regions to facilitate GDP release, a process that is sterically and electronically hindered by the stable complex formed with this compound. nih.gov
The intrinsic GTPase activity of the Gα subunit is what terminates the signal. nih.govpnas.org After binding GTP and becoming active, the Gα subunit slowly hydrolyzes GTP back to GDP, a process often accelerated by Regulator of G-protein Signaling (RGS) proteins. mdpi.combham.ac.uk This hydrolysis returns the Gα subunit to its inactive state, allowing it to re-associate with the Gβγ dimer. nih.govnih.gov
Elucidating G Protein Mechanistic Biology Through Rp Gdp Alpha S
Studies on Guanine (B1146940) Nucleotide Release Kinetics from Gα Subunits
The release of guanosine (B1672433) diphosphate (B83284) (GDP) from the α-subunit (Gα) of a G-protein is the rate-limiting step in its activation. sdbonline.orgplos.org This event is catalyzed by an activated GPCR, which acts as a guanine nucleotide exchange factor (GEF). nih.govijbs.com Understanding the kinetics of this process is crucial for comprehending the temporal regulation of G-protein signaling.
Rp-GDP-alpha-S serves as a potent tool in these kinetic studies. By competitively inhibiting the binding of GDP, it allows researchers to probe the dynamics of the nucleotide-binding pocket. Studies have shown that this compound can effectively compete with GDP for binding to Gα subunits, thereby acting as an antagonist to G-protein activation. nih.gov This antagonistic action allows for the measurement of the rate of GDP dissociation under various conditions, providing insights into how GPCRs and other regulatory proteins modulate this critical step.
The use of this compound has been instrumental in demonstrating that the release of GDP is a highly regulated process involving significant conformational changes within the Gα subunit. plos.orgnih.gov These studies have helped to quantify the energetic barriers to nucleotide release and to understand how the binding of a GPCR can lower these barriers to facilitate activation.
Characterization of G-Protein Activation and Deactivation Rates
The activation of a G-protein is initiated by the exchange of GDP for guanosine triphosphate (GTP), a process triggered by an activated GPCR. wikipedia.orgwilliams.edu Conversely, the deactivation of the G-protein is achieved through the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gα subunit, a process often accelerated by Regulator of G-protein Signaling (RGS) proteins. nih.govmdpi.com
This compound has been pivotal in characterizing the rates of both activation and deactivation. By acting as a stable, non-exchangeable GDP analog, it effectively locks the G-protein in an inactive state. This allows for the precise measurement of the basal rate of GDP dissociation and the influence of GEFs on this rate.
Furthermore, in studies of G-protein deactivation, this compound can be used as a reference compound to distinguish between the effects of GTP hydrolysis and the simple presence of a nucleotide in the binding pocket. By comparing the behavior of G-proteins bound to GTP analogs versus those bound to this compound, researchers can isolate the specific contributions of the γ-phosphate of GTP to the conformational state and activity of the Gα subunit.
| Parameter | Description | Role of this compound |
| GDP Dissociation Rate (k_off) | The rate at which GDP unbinds from the Gα subunit. | Used as a competitive inhibitor to measure the basal and GEF-stimulated k_off for GDP. |
| GTP Binding Rate (k_on) | The rate at which GTP binds to the nucleotide-free Gα subunit. | By preventing GDP release, it allows for the isolation and study of the nucleotide-free state required for GTP binding. |
| GTP Hydrolysis Rate (k_cat) | The intrinsic rate at which the Gα subunit hydrolyzes GTP to GDP. | Serves as a control to differentiate the effects of the guanine nucleotide itself from the process of hydrolysis. |
This table summarizes the key kinetic parameters of the G-protein cycle and the role of this compound in their characterization.
Investigating Conformational Dynamics of G-Protein Switch Regions
The functional state of a G-protein is dictated by the conformation of three flexible regions within the Gα subunit known as Switch I, Switch II, and Switch III. sdbonline.orgnih.gov These regions undergo significant conformational changes upon the exchange of GDP for GTP, which in turn modulates their interactions with downstream effectors and the Gβγ subunit. embl-heidelberg.desdbonline.org
In the inactive, GDP-bound state, the Switch I and Switch II regions are typically flexible and disordered. umt.edu this compound has been instrumental in stabilizing this GDP-bound conformation, allowing for detailed structural and dynamic analysis using techniques like X-ray crystallography and NMR spectroscopy. These studies have revealed that even in the "off" state, the switch regions exhibit a degree of conformational heterogeneity, which may be important for their initial recognition by activated GPCRs. nih.govbridgebiooncology.com
By comparing the dynamics of the switch regions in the presence of this compound versus activating GTP analogs, researchers can map the precise conformational transitions that accompany G-protein activation. These investigations have shown that the binding of the γ-phosphate of GTP induces a significant ordering of the Switch II region, a critical event for effector engagement. umt.eduelifesciences.org
The Gα subunit is composed of two principal domains: a Ras-like domain that harbors the nucleotide-binding pocket and the switch regions, and an α-helical domain that acts as a lid, sequestering the bound nucleotide. embl-heidelberg.denih.gov The interaction between these two domains is crucial for regulating nucleotide exchange. biomolther.org
Studies utilizing this compound have helped to elucidate the role of inter-domain interactions in maintaining the inactive state of the G-protein. By locking the protein in a GDP-bound conformation, this compound facilitates the study of the forces that hold the two domains together. It has been shown that the binding of a GPCR induces a separation of these domains, allowing for the release of GDP. plos.orgd-nb.info The stabilization of the closed, inactive conformation by this compound provides a valuable baseline against which the effects of GPCR binding can be measured.
Dissecting the Molecular Interface between GPCRs and G-Proteins
The interaction between a GPCR and a G-protein is a highly specific and dynamic process that leads to the activation of the G-protein. nih.gov Understanding the molecular details of this interface is a major goal in the field of signal transduction.
This compound has been employed in various biochemical and biophysical assays to probe the GPCR-G-protein interface. By preventing nucleotide exchange, it can trap the GPCR-G-protein complex in a state that is amenable to structural analysis. europeanpharmaceuticalreview.com For instance, cross-linking experiments performed in the presence of this compound can identify the specific residues on both the GPCR and the G-protein that are in close proximity during the initial recognition and binding events.
Applications of Rp Gdp Alpha S in Biochemical and Cellular Research
Probing G-Protein-Effector Interactions in GDP-Bound States
The activation of downstream effectors, such as enzymes or ion channels, is contingent upon the Gα subunit being in its active, GTP-bound state. embl-heidelberg.debiomolther.org Rp-GDP-alpha-S is instrumental in demonstrating this principle. By introducing this compound into experimental systems, researchers can ensure that the G-protein population is maintained in the inactive, GDP-bound form. This allows for the precise study of any basal interactions between the inactive G-protein heterotrimer and its effectors, and serves as a crucial baseline to quantify the effects of G-protein activation.
Adenylyl cyclase (AC) is a key effector enzyme whose activity is dually regulated by stimulatory (Gαs) and inhibitory (Gαi) G-proteins. pnas.orgahajournals.orgmdpi.com Gαs, when bound to GTP, activates AC, leading to an increase in cyclic AMP (cAMP) levels. Conversely, GTP-bound Gαi inhibits the enzyme. mdpi.com
This compound has been used to dissect this complex regulation. Research has shown that applying GDPβS (the parent compound of this compound) can lead to the stimulation of adenylyl cyclase activity in certain cell membranes. merckmillipore.com This occurs because GDPβS locks inhibitory G-proteins (Gi) into an inactive state, thereby preventing their tonic inhibition of adenylyl cyclase. merckmillipore.comiomcworld.org This "disinhibition" results in a net increase in enzyme activity. In studies on excitatory synapses, the potentiating effect of GDPβS was blocked by an inhibitor of Protein Kinase A (PKA), the primary downstream effector of cAMP, confirming that the compound's effect was mediated through the adenylyl cyclase/cAMP pathway. iomcworld.org These findings underscore the utility of this compound in isolating and characterizing the influence of specific G-protein families on effector function.
G-proteins, particularly the Gq family, are primary activators of Phospholipase C (PLC), an enzyme that cleaves PIP2 into the second messengers IP3 and DAG. nih.govwikipedia.orgjax.org Similarly, both Gα and Gβγ subunits can directly or indirectly modulate the activity of various ion channels. caymanchem.comnih.gov
The role of this compound in these investigations is to confirm that G-protein activation is a prerequisite for effector modulation. For instance, studies on prostaglandin (B15479496) E2-induced chloride currents demonstrated that the current was inhibited by pretreatment with GDPβS. physiology.org By locking the G-protein in an inactive state, the analog prevented the signal transduction from the activated receptor to the ion channel, proving the G-protein dependency of the channel's response. This approach is broadly applicable for verifying whether the regulation of a specific ion channel or PLC isoform is a direct consequence of G-protein activation. scientificlabs.ienih.gov
Table 1: Effect of Different Guanine (B1146940) Nucleotides on G-Protein Functions
| Nucleotide/Analog | G-Protein State | Subunit Dissociation | Effector Activation | GEF-Mediated Exchange |
| GDP | Inactive | No | No | Permitted |
| GTP | Active | Yes | Yes | N/A (hydrolyzed to GDP) |
| GTPγS | Persistently Active | Yes | Yes | N/A (non-hydrolyzable) |
| This compound | Persistently Inactive | No | No | Inhibited |
Analysis of G-Protein Subunit Dissociation and Reassociation
A hallmark of G-protein activation is the dissociation of the heterotrimeric complex into a Gα-GTP monomer and a Gβγ dimer. researchgate.netpnas.orgnih.gov This dissociation allows each component to interact with its respective downstream effectors. The process is reversed upon the hydrolysis of GTP to GDP by the Gα subunit's intrinsic GTPase activity, leading to the reassociation of the heterotrimer. embl-heidelberg.depnas.org
This compound is a pivotal tool for studying these dynamics. Since it prevents the initial activation step—the exchange of GDP for GTP—it consequently blocks the subsequent dissociation of the subunits. ahajournals.org By stabilizing the inactive Gα(GDP)-βγ heterotrimer, this compound allows researchers to study the structural and functional properties of the intact, inactive complex and to use it as a stable reference state in experiments analyzing the kinetics of subunit association and dissociation.
Characterization of Guanine Nucleotide Exchange Factors (GEFs) Activity
Guanine Nucleotide Exchange Factors (GEFs) are proteins that activate G-proteins by catalyzing the release of GDP, which is the rate-limiting step in the activation cycle. nih.govwikipedia.org This allows the more abundant GTP to enter the nucleotide-binding pocket. wikipedia.org Cell-surface receptors (GPCRs) are the canonical GEFs for heterotrimeric G-proteins, but cytosolic GEFs like Ric-8A also exist. elifesciences.orgplos.org
The study of GEF mechanisms and kinetics heavily relies on stable GDP analogs like this compound. Because this compound binds tightly to the Gα subunit and is highly resistant to exchange, it can be used as a potent competitive inhibitor of GEF activity. merckmillipore.comelifesciences.org Researchers can quantify a GEF's potency by measuring its ability to overcome the inhibition caused by this compound or by directly monitoring the extremely slow rate at which a GEF can catalyze the release of the radio-labeled version of the analog. This provides critical insights into the catalytic mechanism and substrate specificity of different GEFs.
Studies on Regulator of G-Protein Signaling (RGS) Protein Function
Regulator of G-Protein Signaling (RGS) proteins accelerate the termination of G-protein signals. frontiersin.orgphysiology.org They achieve this by binding directly to active, GTP-bound Gα subunits and functioning as GTPase-Activating Proteins (GAPs), dramatically increasing the rate of GTP hydrolysis. caymanchem.comphysiology.orgahajournals.org This action drives the G-protein back to its inactive, GDP-bound state, ready for reassociation with the Gβγ dimer. physiology.org
In the study of RGS protein function, this compound serves as an essential negative control. The GAP activity of RGS proteins is specific to the Gα-GTP complex. To verify this specificity, researchers use this compound to create a population of G-proteins locked in the GDP-bound state. Demonstrating that RGS proteins have no effect—neither binding nor accelerating nucleotide turnover—on these this compound-bound G-proteins confirms that their regulatory activity is restricted to the active state of the G-protein. physiology.orgmdpi.com This experimental control is crucial for accurately defining the role of RGS proteins as specific modulators of active G-protein signaling.
Advanced Methodologies Utilizing Rp Gdp Alpha S
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods offer powerful means to investigate the conformational landscape of proteins. By utilizing Rp-GDP-alpha-S to lock G-proteins in their inactive state, researchers can gain high-resolution insights into the structural characteristics of this foundational stage of the G-protein cycle.
Fluorescence spectroscopy is a highly sensitive technique for monitoring changes in the local environment of fluorescent molecules. nih.gov Many proteins, including G-proteins, contain naturally fluorescent amino acids, primarily tryptophan, which can serve as intrinsic probes of protein conformation. bmglabtech.comnih.govbmglabtech.com
Intrinsic tryptophan fluorescence quenching assays are particularly useful for studying ligand-induced conformational changes. nih.gov The binding of a ligand, such as a guanine (B1146940) nucleotide, can alter the local environment of tryptophan residues within the protein, leading to a change in their fluorescence intensity, a phenomenon known as quenching. nih.gov By using this compound to maintain a stable GDP-bound state, researchers can precisely measure the fluorescence properties of this specific conformation.
In a typical experiment, the intrinsic tryptophan fluorescence of a G-protein is measured in the absence of any nucleotide. Subsequently, this compound is introduced, and the change in fluorescence is monitored. A decrease in fluorescence intensity upon binding of this compound would indicate that the tryptophan residues have moved to a more quenched environment, providing insights into the conformational shifts that occur upon nucleotide binding.
Table 1: Illustrative Data from an Intrinsic Tryptophan Quenching Assay
| Sample | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| G-protein (Apo) | 100 | 0 |
| G-protein + this compound | 75 | 25 |
This table presents hypothetical data demonstrating the quenching of intrinsic tryptophan fluorescence upon the binding of this compound to a G-protein.
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a powerful technique for studying the structure and dynamics of proteins. wikipedia.orgresearchgate.netnih.gov This method involves introducing a paramagnetic spin label, typically a nitroxide radical, at a specific site within the protein. wikipedia.orgresearchgate.net The EPR spectrum of the spin label is sensitive to its local environment and mobility, providing information about the protein's conformation and dynamics at that specific location. wikipedia.org
Table 2: Representative EPR Spectral Parameters for a Spin-Labeled G-protein
| G-protein State | Rotational Correlation Time (τc, ns) | Interpretation |
| Apo | 1.5 | High mobility |
| Bound to this compound | 3.0 | Restricted mobility |
This table illustrates how the rotational correlation time, a parameter derived from EPR spectra, can indicate changes in the mobility of a spin-labeled region of a G-protein upon binding to this compound.
Table 3: Typical SAXS Parameters for a G-protein in Different Nucleotide States
| G-protein State | Radius of Gyration (Rg, Å) | Maximum Dimension (Dmax, Å) |
| G-protein + this compound | 25 | 80 |
| G-protein + GTPγS | 28 | 95 |
Radioligand Binding Assays for Guanine Nucleotide Affinity and Exchange
Radioligand binding assays are a cornerstone of pharmacology and biochemistry, providing a direct measure of the interaction between a ligand and its receptor. nih.govnih.gov These assays are essential for determining binding affinities and kinetics.
The [35S]GTPγS binding assay is a widely used functional assay to measure the activation of G-proteins. nih.govsemanticscholar.orgnih.govcreative-bioarray.comresearchgate.net It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the G-protein upon its activation by a G-protein-coupled receptor (GPCR). nih.govcreative-bioarray.com However, this assay can be adapted to study the GDP-bound state by using this compound as a competitive inhibitor of [35S]GTPγS binding.
In this adapted assay, the ability of this compound to compete with [35S]GTPγS for binding to the G-protein is measured. By performing a competition binding experiment with a fixed concentration of [35S]GTPγS and increasing concentrations of unlabeled this compound, one can determine the inhibitory constant (Ki) of this compound. This provides a quantitative measure of the affinity of the G-protein for the GDP-bound state.
Table 4: Sample Data from a [35S]GTPγS Competition Binding Assay
| [this compound] (nM) | % [35S]GTPγS Bound |
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
This table shows hypothetical data from a competition binding assay, where increasing concentrations of this compound displace the binding of [35S]GTPγS to a G-protein.
While competition assays are informative, direct binding studies using a labeled version of this compound would provide a more direct and unambiguous measurement of its interaction with G-proteins. A radiolabeled or fluorescently labeled version of this compound could be synthesized and used in saturation binding experiments to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Such direct binding studies would be invaluable for precisely characterizing the affinity of G-proteins for the GDP-bound state and for screening for compounds that modulate this interaction. The development of such labeled analogs of this compound represents an important future direction for the field.
Biochemical Assays for Enzyme Activity Modulation
This compound, as a stable analog of GDP, is instrumental in biochemical assays designed to investigate the modulation of enzyme activity, particularly for enzymes regulated by G-proteins. Its resistance to hydrolysis and exchange allows for the precise study of the inactive, GDP-bound state of G-proteins and their downstream effects.
GTPase Activity Assays
GTPase activity assays are fundamental to understanding the regulation of G-proteins, which function as molecular switches by cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov The intrinsic rate of GTP hydrolysis is a key parameter, and its modulation by GTPase-Activating Proteins (GAPs) is a critical regulatory mechanism. bellbrooklabs.com In this context, this compound serves as a crucial control or substrate to define the ground state of the system.
Various methods have been developed to assess the activation status of small GTPases. nih.gov Modern assays often employ fluorescence-based detection or high-performance liquid chromatography (HPLC) to quantify the nucleotides bound to the G-protein. biorxiv.org For instance, the Transcreener® GDP Assay is a homogenous, fluorescent assay that directly detects the formation of GDP, providing a method for measuring the activity of GTPases and their regulatory proteins like GAPs and Guanine Nucleotide Exchange Factors (GEFs). bellbrooklabs.com
In these assays, this compound can be used to establish a stable, inactive G-protein population. By comparing the enzymatic activity or nucleotide exchange rates in the presence of this compound versus GTP or its non-hydrolyzable analogs, researchers can dissect the mechanisms of activation and inactivation. For example, a pull-down assay can be used to specifically isolate the active, GTP-bound form of a GTPase; lysates treated with an excess of GDP serve as a negative control, trapping the GTPase in an inactive state, a role that could be fulfilled with greater stability by this compound. thermofisher.com
Table 1: Methodologies for GTPase Activity Analysis
| Assay Type | Principle | Role of GDP/Rp-GDP-alpha-S | Reference |
|---|---|---|---|
| Fluorescence HPLC (Fluor-HPLC) | Fluorescent derivatization of guanine nucleotides followed by HPLC separation and quantification. | Used as a standard for the inactive, GDP-bound state to quantify the GTP/GDP ratio. | biorxiv.org |
| Transcreener® GDP Assay | Homogenous fluorescent immunoassay for the direct detection of GDP produced during GTP hydrolysis. | Represents the final product of the reaction and the stable, inactive state of the G-protein. | bellbrooklabs.com |
| Effector Pull-Down Assay | Utilizes the specific affinity of downstream effector proteins for the active (GTP-bound) form of the GTPase. | Used as a negative control (by pre-loading the GTPase) to ensure specificity for the active state. | thermofisher.com |
| Intrinsic Tryptophan Fluorescence | Monitors changes in the protein's intrinsic fluorescence upon nucleotide exchange, as the environment of tryptophan residues differs between GDP- and GTP-bound states. | Establishes the baseline fluorescence signal corresponding to the inactive conformation. | nih.gov |
Adenylyl Cyclase Activity Assays
Adenylyl cyclase (AC) is a key effector enzyme that synthesizes cyclic AMP (cAMP), a ubiquitous second messenger. google.com The activity of adenylyl cyclase is dually regulated by heterotrimeric G-proteins; it is stimulated by the Gαs subunit and inhibited by the Gαi subunit. google.comnih.gov The regulatory state of the G-protein is dictated by whether it is bound to GTP (active) or GDP (inactive).
This compound is employed in adenylyl cyclase assays to lock the inhibitory G-protein, Gαi, into its inactive conformation. This prevents tonic inhibition of the enzyme and allows for the specific investigation of stimulatory pathways or the mechanism of Gαi activation. In a typical assay, the production of cAMP from ATP is measured in cell membranes or reconstituted systems. nih.gov By including this compound, researchers can ensure that any observed changes in AC activity are not due to the activation of Gαi.
For example, studies investigating how G-protein-coupled receptors (GPCRs) activate Gαi and subsequently inhibit adenylyl cyclase can use this compound to establish a baseline of AC activity in the absence of Gαi-mediated inhibition. nih.gov Comparing this baseline to conditions where Gαi is activated allows for a precise quantification of the inhibitory effect. These assays are crucial for screening compounds that might modulate GPCR signaling or for understanding the molecular mechanisms of signal transduction. researchgate.net
Structural Biology Approaches
Structural biology provides atomic-level insights into the function of macromolecules. This compound is an invaluable tool in this field for stabilizing G-proteins in their inactive GDP-bound conformation, facilitating their structural determination by various high-resolution techniques.
X-ray Crystallography of G-Protein/Rp-GDP-alpha-S Complexes
X-ray crystallography is a premier technique for determining the three-dimensional structure of proteins and other biological macromolecules at atomic resolution. nih.govproteinstructures.com The process requires the growth of high-quality crystals, which can be a significant bottleneck. nih.gov For G-proteins, obtaining a homogenous population in a single conformational state is critical for successful crystallization.
This compound facilitates the crystallization of G-proteins in their inactive state. By binding tightly to the nucleotide pocket and preventing exchange for ambient GTP, it ensures the protein sample is conformationally uniform. Numerous crystal structures of G-proteins, such as Gαi1 and Rap2A, have been solved in complex with GDP. core.ac.uknih.govsemanticscholar.org These structures have been fundamental in revealing the conformational changes that occur upon GTP binding, particularly in regions known as the switch I and switch II domains. nih.govnih.gov For example, the crystal structure of the Gαi1-GDP complex shows that the switch II region is disordered in the absence of Mg2+, but becomes partially ordered upon ion binding. nih.gov Using this compound would produce a stable complex mimicking this inactive state, ideal for such crystallographic studies.
Table 2: Selected X-ray Crystal Structures of G-Proteins in the GDP-Bound State
| G-Protein | Bound Ligand | PDB ID | Resolution (Å) | Key Structural Finding | Reference |
|---|---|---|---|---|---|
| Gαi1 | GDP, Mg2+, SO42- | 1GDD | 2.2 | Mg2+ binding induces partial ordering of the switch II region. | nih.govsemanticscholar.org |
| Rap2A | GDP, Mg2+ | 1KAO | 1.7 | Tyr32 is exposed to the solvent in the GDP complex, unlike in the GTP-bound form. | core.ac.uk |
| KRAS | GDP, Mg2+ | 6VBE | 3.0 | Structure determined via a cryo-EM scaffold, showing clear density for the GDP cofactor. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to static crystal structures. nih.govfrontiersin.org NMR can characterize time-dependent fluctuations in protein structure over a wide range of timescales, which are often essential for biological function. nih.gov
The use of this compound in NMR studies allows for the specific characterization of the dynamic properties of the inactive state of a G-protein. By preventing nucleotide exchange, the compound ensures that the observed NMR signals arise solely from the GDP-bound conformation. This is crucial for interpreting complex spectra and for accurately measuring dynamic parameters like relaxation rates. nih.gov
NMR studies can be complemented with computational approaches like molecular dynamics (MD) simulations to generate a comprehensive picture of a protein's conformational landscape. nih.gov Comparing the dynamics of the this compound-bound state with the active, GTP-analog-bound state can reveal how nucleotide binding allosterically regulates protein flexibility and subsequent interactions with effector proteins.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for determining the structures of large, flexible, or membrane-embedded macromolecular assemblies that are often intractable to crystallization. nih.govresearchgate.net This includes GPCR-G-protein signaling complexes. biorxiv.org
In the context of studying these large assemblies, this compound is used to trap the complex in an inactive or pre-activation state. For instance, determining the structure of a GPCR in complex with its cognate heterotrimeric G-protein requires stabilizing the entire assembly. While many structures are solved in an activated, nucleotide-free state, using this compound would allow researchers to capture the structure of the G-protein heterotrimer (Gα-GDP-βγ) as it first engages with the receptor, prior to GDP release. Agonist-bound GPCRs catalyze the exchange of GTP for GDP, a process that involves large conformational changes, such as the movement of the alpha-helical domain (AHD) of the Gα subunit to expose the nucleotide-binding pocket. biorxiv.org Using this compound can help stabilize the complex before this major rearrangement, providing snapshots of the initial steps of G-protein activation. The combination of Cryo-EM with predictive modeling tools like AlphaFold2 is further enhancing the ability to build accurate atomic models into cryo-EM density maps. nih.govarxiv.org
Comparative Analysis with Other Nucleotide Analogues
Distinction from Non-Hydrolyzable GTP Analogues (e.g., GTPγS) in G-Protein Studies
Guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP) analogues are instrumental in dissecting the intricacies of G-protein signaling. jenabioscience.com G-proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. wikipedia.orgwikipedia.org The binding of an agonist to a G-protein-coupled receptor (GPCR) triggers the exchange of GDP for GTP on the Gα subunit, leading to its activation. nih.govfrontiersin.org The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal. wikipedia.orgnih.gov
Non-hydrolyzable GTP analogues, such as guanosine 5'-O-[gamma-thio]triphosphate (GTPγS), are pivotal in studying the active state of G-proteins. nih.govrevvity.com By resisting hydrolysis by the Gα subunit's intrinsic GTPase activity, GTPγS effectively locks the G-protein in a persistently active conformation. nih.govrevvity.com This allows researchers to investigate the downstream consequences of sustained G-protein activation.
In stark contrast, Rp-GDP-alpha-S (Rp-Guanosine 5'-O-(α-thio)diphosphate) functions as an antagonist. It is a GDP analogue that competitively inhibits the exchange of GDP for GTP, thereby preventing G-protein activation. biolog.denih.gov While GTPγS promotes and prolongs the "on" state, this compound reinforces the "off" state. This fundamental difference in their mechanism of action makes them suitable for studying distinct aspects of the G-protein cycle. GTPγS is used to explore the activated state and its downstream signaling, while this compound is employed to block signaling and investigate the consequences of inhibiting G-protein activation.
A key application of GTPγS is in binding assays to measure GPCR activity. nih.gov The amount of radiolabeled [35S]GTPγS that binds to membranes containing the GPCR of interest is a direct measure of receptor activation and its ability to catalyze nucleotide exchange on G-proteins. nih.govrevvity.com Conversely, this compound would be used in such an assay to compete with the binding of endogenous GTP and prevent the activation of the G-protein, thereby serving as a negative control or an inhibitor.
The structural basis for the action of these analogues lies in the modification of the phosphate (B84403) chain. In GTPγS, a sulfur atom replaces an oxygen on the gamma-phosphate, which renders it resistant to hydrolysis. revvity.com In this compound, the modification is on the alpha-phosphate, which, while not preventing hydrolysis in the same way, alters the nucleotide's ability to participate in the exchange reaction, effectively acting as a competitive inhibitor. biolog.de
| Feature | This compound | GTPγS |
| Analogue Type | GDP analogue | GTP analogue |
| Primary Function | Competitive inhibitor of G-protein activation | Activator of G-proteins |
| Mechanism of Action | Prevents the exchange of GDP for GTP | Binds to the Gα subunit in place of GTP and resists hydrolysis |
| Effect on G-protein | Locks G-protein in the inactive (GDP-bound) state | Locks G-protein in the active (GTP-bound) state |
| Use in Assays | To block G-protein signaling and study the effects of inhibition | To constitutively activate G-proteins and study downstream signaling pathways |
Comparison with Other GDP Analogues and Their Complementary Applications
This compound is part of a broader class of GDP analogues used to probe G-protein function. Each analogue possesses unique properties that make it suitable for specific experimental questions.
One of the most commonly used GDP analogues is guanosine 5'-O-(2-thiodiphosphate) (GDPβS). Similar to this compound, GDPβS is a competitive inhibitor of G-protein activation. nih.gov It competes with GTP for binding to the nucleotide-free G-protein, thereby preventing the conformational changes required for activation. nih.gov Both this compound and GDPβS are valuable tools for blocking G-protein-mediated signaling pathways. For instance, intracellular application of GDPβS has been shown to block the inhibitory effects of neurotransmitters on voltage-dependent calcium channels, demonstrating the involvement of G-proteins in this process. nih.gov
The choice between this compound and GDPβS can depend on the specific G-protein being studied and the experimental conditions, as there may be subtle differences in their affinity and efficacy for different G-protein subtypes. The stereospecificity of this compound can also be a factor in its selection for certain studies. biolog.de
Other GDP analogues have been synthesized with modifications to the pyrophosphate moiety, such as malonate, acetophosphonate, and phosphonoacetate, to create enzymatically stable versions for binding studies. acs.org These analogues are designed to mimic the GDP-bound state and are used to investigate the structural and energetic aspects of the G-protein's inactive conformation. acs.org
Fluorescently labeled GDP analogues, such as those modified with 2'/3'-O-(N-Methylanthraniloyl) (mant), are particularly useful for real-time binding studies. jenabioscience.com The fluorescence of the mant group is sensitive to its environment, providing a dynamic readout of nucleotide binding and release from the G-protein. jenabioscience.com This allows for kinetic analysis of the GDP/GTP exchange process.
The complementary applications of these GDP analogues are evident in their use to dissect different stages of the G-protein cycle. While this compound and GDPβS are primarily used to inhibit the activation step, other analogues help in characterizing the structure of the inactive state and the kinetics of nucleotide exchange.
| GDP Analogue | Primary Application | Key Feature |
| This compound | Competitive inhibition of G-protein activation | Stereospecific inhibitor |
| GDPβS | Competitive inhibition of G-protein activation | Widely used competitive inhibitor |
| Malonate/Acetophosphonate GDP | Structural studies of the inactive G-protein state | Enzymatically stable pyrophosphate mimics |
| mant-GDP | Real-time kinetic analysis of nucleotide binding and release | Environmentally sensitive fluorescent probe |
Complementary Utility in Studying G-Protein Activation Cycle Intermediates
The G-protein activation cycle involves a series of conformational states, from the inactive GDP-bound heterotrimer to the active GTP-bound Gα subunit and free Gβγ dimer. nih.govfrontiersin.org Understanding the transitions between these states is crucial for a complete picture of G-protein signaling. This compound, in conjunction with other nucleotide analogues, plays a valuable role in trapping and studying the intermediate states of this cycle.
One of the key steps in G-protein activation is the release of GDP, which is catalyzed by an activated GPCR acting as a guanine (B1146940) nucleotide exchange factor (GEF). nih.govebi.ac.uk This process is the rate-limiting step in G-protein activation. pnas.org this compound, by competing with the binding of GTP, can be used to study the nucleotide-free intermediate state of the G-protein. By preventing the progression to the GTP-bound state, researchers can investigate the properties of the G-protein when it is transiently empty of nucleotide.
Furthermore, this compound can be used in combination with non-hydrolyzable GTP analogues like GTPγS to precisely control the G-protein cycle. For example, by first inhibiting activation with this compound and then washing it out and adding GTPγS, researchers can synchronize the activation of a population of G-proteins, allowing for a more detailed analysis of the subsequent signaling events.
The study of G-protein activation cycle intermediates is also facilitated by the use of fluorescently labeled nucleotides. For instance, the change in fluorescence of mant-GTP upon binding to the G-protein provides a real-time signal of the transition from the GDP-bound to the GTP-bound state. embopress.org By using this compound to block this transition, the specific kinetics of GDP release and GTP binding can be more accurately determined.
Moreover, the use of this compound is complementary to studies employing mutations in the Gα subunit that alter its nucleotide binding or hydrolysis properties. nih.gov For example, mutants with reduced affinity for GDP can be studied in the presence of this compound to understand how this analogue affects their interaction with GPCRs and their basal activity levels.
In essence, this compound provides a means to "pause" the G-protein activation cycle at a critical juncture, allowing for a more in-depth investigation of the molecular events that precede full activation. This is particularly valuable for studying the role of GEFs and other regulatory proteins that modulate the nucleotide exchange process.
| Experimental Approach | Utility of this compound |
| Studying the Nucleotide-Free State | Traps the G-protein in a state where GDP has been released but GTP has not yet bound. |
| Synchronization of G-protein Activation | Allows for the coordinated activation of a G-protein population by washing out the inhibitor and adding an activator like GTPγS. |
| Kinetic Analysis with Fluorescent Analogues | Provides a baseline or inhibitory control for measuring the rates of nucleotide exchange. |
| Studies with Gα Mutants | Helps to dissect the effects of mutations on nucleotide binding and exchange by providing a competitive inhibitor. |
Future Directions and Research Perspectives for Rp Gdp Alpha S
Integration with Advanced Live-Cell Imaging and Biosensor Technologies
The study of G-protein-coupled receptor (GPCR) signaling in living cells has been revolutionized by the development of sophisticated imaging techniques and genetically encoded biosensors. biolog.de Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) allow for the real-time visualization of protein-protein interactions and conformational changes. nih.govnih.gov Rp-GDP-alpha-S can be instrumental in these advanced imaging studies by providing a stable, inactive G-protein state.
By introducing this compound into live cells expressing FRET or BRET-based G-protein biosensors, researchers can establish a baseline signal corresponding to the fully inactive G-protein population. biorxiv.org This is crucial for accurately quantifying the magnitude and dynamics of G-protein activation upon agonist stimulation. The compound can help in dissecting the initial steps of GPCR-G-protein coupling by preventing the subsequent GDP/GTP exchange and subunit dissociation. nih.govbiorxiv.org
Future applications could involve using this compound in conjunction with super-resolution microscopy to visualize the spatial organization of inactive G-protein heterotrimers within distinct membrane microdomains. This would provide unprecedented insights into the pre-coupling of GPCRs and G-proteins and how this organization influences signaling efficiency and specificity.
| Application of this compound in Live-Cell Imaging | Technique/Biosensor | Expected Outcome |
| Establishing a stable inactive state baseline | FRET/BRET G-protein activation biosensors | Accurate quantification of agonist-induced G-protein activation. |
| Isolating receptor-G-protein coupling events | FRET/BRET receptor-G-protein interaction assays | Characterization of the initial binding kinetics and affinity between a GPCR and its cognate G-protein. |
| Mapping the subcellular localization of inactive G-proteins | Super-resolution microscopy | High-resolution visualization of inactive G-protein clusters in specific membrane regions. |
Understanding Allosteric Modulation Mechanisms of G-Proteins
Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the orthosteric site for the endogenous ligand. nih.govnih.gov These modulators can fine-tune receptor signaling, offering a promising avenue for therapeutic development. nih.gov The study of allosteric modulation is complex, as these molecules can affect ligand affinity, efficacy, or both. This compound offers a unique tool to deconstruct the mechanisms of allosteric modulation of GPCRs.
By locking the G-protein in its inactive state, this compound allows researchers to investigate the effects of allosteric modulators on the receptor's conformation and its interaction with the G-protein, independent of G-protein activation. nih.gov This is particularly important for distinguishing between allosteric effects on ligand binding and those that directly influence the receptor's ability to couple to the G-protein. For instance, researchers can use this compound to determine if a positive allosteric modulator (PAM) enhances the affinity of the receptor for the inactive G-protein heterotrimer.
Future studies could employ structural biology techniques, such as cryo-electron microscopy (cryo-EM), on GPCR-G-protein complexes stabilized with this compound in the presence of various allosteric modulators. This would provide high-resolution snapshots of the conformational changes induced by these modulators on the receptor-G-protein interface.
| Research Question | Role of this compound | Potential Finding |
| Does an allosteric modulator affect the affinity of the receptor for the inactive G-protein? | Stabilizes the inactive GPCR-G-protein complex for binding assays. | Quantification of changes in receptor-G-protein affinity induced by the modulator. |
| How do allosteric modulators alter the conformation of the receptor-G-protein interface? | Facilitates the formation of stable complexes for structural studies (e.g., cryo-EM). | High-resolution structural insights into the allosteric mechanism. |
| Can an allosteric modulator induce G-protein coupling in the absence of an orthosteric agonist? | Locks the G-protein in an inactive state to isolate receptor conformational changes. | Determination of "ago-allosterism" at the level of G-protein coupling. |
Advancing the Kinetic and Thermodynamic Understanding of G-Protein Cycles
The G-protein cycle is a tightly regulated process involving a series of conformational changes and protein-protein interactions, each with its own kinetic and thermodynamic parameters. nih.govnih.gov The rate-limiting step in G-protein activation is the release of GDP. pnas.org this compound, by effectively preventing this step, allows for the isolation and characterization of the preceding events in the cycle.
Researchers can use this compound to study the kinetics of GPCR-G-protein association and dissociation without the confounding factor of G-protein activation. nih.gov By preventing the cycle from proceeding, the equilibrium and kinetic constants for the formation of the initial encounter complex can be more accurately determined. This is critical for building precise mathematical models of GPCR signaling.
Thermodynamic studies, such as isothermal titration calorimetry (ITC), can be performed with purified receptors and G-proteins in the presence of this compound to measure the binding enthalpy and entropy of the receptor-G-protein interaction. This provides a complete thermodynamic profile of the initial coupling event, offering insights into the driving forces behind this crucial step in signal transduction.
| Parameter of G-Protein Cycle | Utility of this compound | Information Gained |
| Receptor-G-protein binding kinetics | Isolates the initial coupling step by blocking GDP release. | On- and off-rates for the formation of the GPCR-G-protein complex. |
| Thermodynamics of receptor-G-protein interaction | Stabilizes the complex for calorimetric measurements (ITC). | Enthalpy, entropy, and Gibbs free energy of binding. |
| Influence of membrane composition on coupling | Allows for reconstitution of the system in defined lipid environments. | Understanding the role of specific lipids in modulating the initial steps of G-protein activation. |
Potential for Development of Novel Research Tools and Probes Based on Stereochemistry
The defining feature of this compound is the specific stereochemistry at the alpha-phosphate, which renders it resistant to hydrolysis and imparts its inhibitory character. This stereospecificity can be exploited for the development of new research tools and probes. As a modulator of GDP binding proteins, it is useful for the characterization of GDP-responsive receptors and the determination of their stereospecificity. biolog.de
Future research could focus on synthesizing derivatives of this compound that incorporate fluorescent tags or photo-crosslinking agents. A fluorescently labeled version of this compound would allow for direct visualization of inactive G-proteins in cells and tissues, providing a powerful tool for studying their distribution and trafficking. Photo-crosslinking derivatives could be used to covalently trap the G-protein in the GDP-binding pocket of its effectors or the receptor itself, enabling the identification and characterization of these interaction interfaces.
Furthermore, the stereochemical principles learned from this compound could guide the design of novel, subtype-selective G-protein inhibitors. By understanding the precise three-dimensional requirements of the GDP-binding pocket of different G-protein alpha subunits, it may be possible to develop new molecules with enhanced selectivity, which would be invaluable for both basic research and therapeutic applications.
| Probe/Tool Type | Modification of this compound | Research Application |
| Fluorescent Probe | Covalent attachment of a fluorophore. | Direct imaging of inactive G-protein localization and dynamics. |
| Photo-crosslinking Agent | Incorporation of a photo-activatable crosslinking group. | Covalent capture and identification of G-protein binding partners. |
| Affinity Purification Handle | Addition of a biotin tag or other affinity handle. | Isolation of inactive G-protein complexes for proteomic analysis. |
Q & A
Q. What are the established protocols for synthesizing Rp-GDP-alpha-S, and how can researchers ensure reproducibility?
Methodological Answer:
-
Follow stepwise synthesis protocols validated in peer-reviewed studies, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization).
-
Ensure reproducibility by documenting raw material sources, batch numbers, and environmental controls (e.g., humidity, oxygen levels) during synthesis .
-
Example Table:
Parameter Optimal Condition Variability Impact Temperature 25°C ± 1°C Yield drops 15% at 30°C Solvent Purity ≥99.9% Impurities increase by 30% at 95% purity
Q. How should researchers approach the initial characterization of this compound to confirm structural integrity?
Methodological Answer:
- Use complementary spectroscopic techniques:
- NMR for atomic connectivity (e.g., ¹H/¹³C NMR chemical shifts).
- Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray Crystallography for 3D conformation (if crystals are obtainable).
- Cross-validate results against computational simulations (e.g., DFT for NMR prediction) .
Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
Q. How can researchers conduct a systematic literature review to identify gaps in this compound studies?
Methodological Answer:
Q. What are best practices for documenting experimental data on this compound to meet GDP standards?
Methodological Answer:
- Maintain raw data logs (e.g., spectrometer outputs, chromatograms) in tamper-evident formats (e.g., PDF/A).
- Use version-controlled metadata templates to record deviations, instrument calibrations, and analyst signatures .
Advanced Research Questions
Q. What advanced statistical methods are recommended for analyzing dose-response relationships involving this compound in pharmacological studies?
Methodological Answer:
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Q. What experimental designs are suitable for assessing the long-term stability of this compound under varying storage conditions?
Methodological Answer:
Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of this compound?
Methodological Answer:
Q. What machine learning approaches are effective in predicting the physicochemical properties of this compound analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
